![molecular formula C15H14ClN3O2 B2440496 N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide CAS No. 352013-01-5](/img/structure/B2440496.png)
N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4-chlorophenyl)methyl]-N’-(pyridin-2-ylmethyl)oxamide” is a chemical compound that contains a chlorophenyl group, a pyridinyl group, and an oxamide group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The chlorophenyl and pyridinyl groups are aromatic, meaning they have a cyclic structure with alternating single and double bonds . The oxamide group contains a carbonyl (C=O) and an amide (C-NH2) functional group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The chlorophenyl group might undergo electrophilic aromatic substitution reactions, while the oxamide group could participate in various reactions involving the carbonyl or amide functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxamide group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
Anticonvulsant Enaminones Crystal Structure Analysis : The crystal structures of anticonvulsant enaminones, including N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide, were determined. The cyclohexene rings adopt sofa conformations, and the intermolecular N–H⋯OC hydrogen bonds form infinite chains of molecules, contributing to the stability and interaction of the compounds (Kubicki, Bassyouni, & Codding, 2000).
Crystal Structure of N-(pyridin-2-ylmethyl)benzamide Derivative : An N-(pyridin-2-ylmethyl)benzamide derivative, closely related to N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide, was studied for its crystal structure. The study highlighted the orientation of the pyridine ring with respect to the benzene ring, influencing molecular interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Biological Evaluation
- Synthesis of Tetrahydropyrimidine-2-thiones : N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide was used in the synthesis of tetrahydropyrimidine-2-thiones and thiazolo[3,2-a]pyrimidine derivatives. These compounds showed significant inhibition on bacterial and fungal growth, indicating potential biological applications (Akbari et al., 2008).
Material Science and Polymer Chemistry
- Aromatic Polyamides Synthesis : New aromatic polyamides containing N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide units were synthesized, showing enhanced thermal stability and excellent solubility. The presence of thermally stable pendant imido groups and internally plasticizing n-alkyl chains contributed to their properties (Choi & Jung, 2004).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-12-6-4-11(5-7-12)9-18-14(20)15(21)19-10-13-3-1-2-8-17-13/h1-8H,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGZGJOMTQBCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)
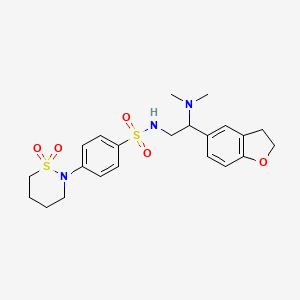
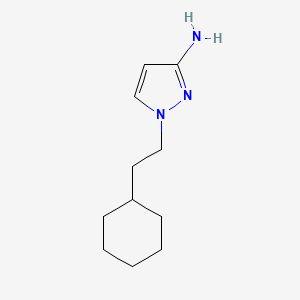
![Methyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2440424.png)
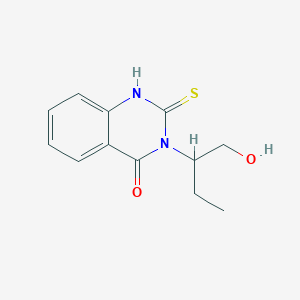
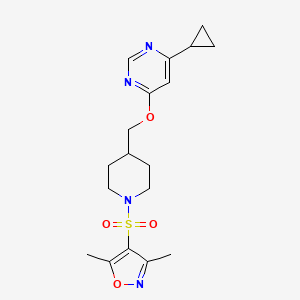

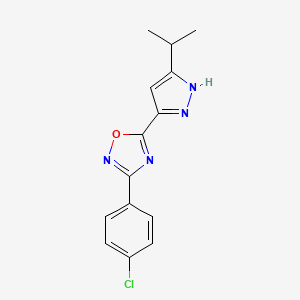
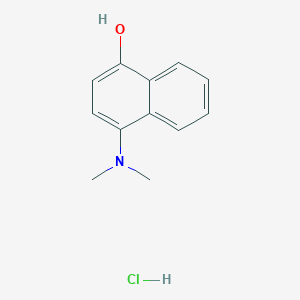
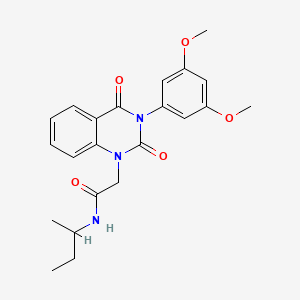
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)
![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)